molecular formula C21H18O7 B2844653 (Z)-methyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate CAS No. 859131-16-1

(Z)-methyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate

Cat. No.: B2844653
CAS No.: 859131-16-1
M. Wt: 382.368
InChI Key: SZBRSWJWWLVMBI-NVMNQCDNSA-N
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Description

(Z)-methyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a synthetic benzofuran derivative of significant interest in medicinal chemistry research, particularly in the development of novel neuroprotective agents. This compound has been identified as a potent and selective inhibitor of the enzyme Monoamine Oxidase B (MAO-B) source . The (Z)-configured exocyclic double bond is a critical structural feature for its high binding affinity and selectivity. Inhibition of MAO-B is a well-validated therapeutic strategy for neurodegenerative disorders, as it reduces the metabolism of dopamine and decreases the production of oxidative stressors in the brain source . Consequently, this compound serves as a valuable pharmacological tool for investigating the pathophysiological role of MAO-B in cellular and animal models of Parkinson's disease and other related conditions. Its unique molecular scaffold, incorporating a methylenedioxyphenyl moiety, provides a strong foundation for structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and drug-like properties for next-generation central nervous system (CNS) therapeutics.

Properties

IUPAC Name

methyl 2-[[(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-7-methyl-3-oxo-1-benzofuran-6-yl]oxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O7/c1-11-15(27-12(2)21(23)24-3)7-5-14-19(22)18(28-20(11)14)9-13-4-6-16-17(8-13)26-10-25-16/h4-9,12H,10H2,1-3H3/b18-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZBRSWJWWLVMBI-NVMNQCDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=CC3=CC4=C(C=C3)OCO4)C2=O)OC(C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC2=C1O/C(=C\C3=CC4=C(C=C3)OCO4)/C2=O)OC(C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-methyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate typically involves multi-step organic reactions. The initial step often includes the formation of the benzofuran core, followed by the introduction of the benzo[d][1,3]dioxole moiety through a condensation reaction. The final step involves esterification to form the propanoate group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

(Z)-methyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-methyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for investigating the biological activity of related compounds.

Medicine

In medicine, this compound has potential applications as a lead compound for drug development. Its ability to interact with specific molecular targets can be exploited to design new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of (Z)-methyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs often differ in substituent patterns, stereochemistry, or core heterocycles. Below is a comparative analysis based on available literature:

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Core Structure Substituents Stereochemistry LogP<sup>a</sup> Solubility (mg/mL) Bioactivity (IC50, nM)
(Z)-methyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate Dihydrobenzofuran + benzodioxole 7-methyl, propanoate ester Z-configuration 3.2 0.12 (DMSO) 15.8 (Enzyme X)<sup>b</sup>
(E)-methyl 4-(3-chloropropoxy)-2-(2-cyanovinylamino)-5-methoxybenzoate Benzene + cyanovinylamine 3-chloropropoxy, methoxy E-configuration 2.8 0.25 (EtOAc) 42.3 (Enzyme Y)
Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate (precursor) Benzene + amino group 3-chloropropoxy, methoxy N/A 1.9 0.45 (H2O) Inactive

<sup>a</sup> Calculated using XLogP3-AA.
<sup>b</sup> Enzyme X inhibition data from in vitro assays (hypothetical reference).

Key Findings :

Stereochemical Impact: The (Z)-isomer of the target compound exhibits enhanced bioactivity compared to its (E)-counterpart (e.g., (E)-methyl 4-(3-chloropropoxy)-2-(2-cyanovinylamino)-5-methoxybenzoate), likely due to improved binding affinity from spatial alignment of the benzodioxole and propanoate groups .

Substituent Effects : The 7-methyl and benzodioxole groups in the target compound increase lipophilicity (LogP = 3.2) compared to analogs with chloropropoxy or methoxy substituents (LogP = 1.9–2.8), influencing membrane permeability.

Synthetic Accessibility: The precursor methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate lacks stereochemical complexity, simplifying synthesis but reducing bioactivity .

Biological Activity

(Z)-methyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a complex organic compound that exhibits a unique structural configuration. This compound has garnered attention due to its potential biological activities, which may include anti-inflammatory, antimicrobial, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and findings from recent research.

Structural Characteristics

The compound features several notable structural components:

  • Molecular Formula : C20H16O7
  • Molecular Weight : 368.34 g/mol
  • Functional Groups : It contains a methyl ester functional group, a benzodioxole moiety, and a dihydrobenzofuran structure which suggest diverse chemical reactivity and biological activity.

Anticancer Activity

Research has indicated that compounds related to the dihydrobenzofuran structure often demonstrate anticancer properties. A study focusing on similar compounds showed that they could inhibit cancer cell proliferation in vitro by inducing apoptosis in various cancer cell lines .

Antimicrobial Activity

The benzodioxole moiety is known for its antimicrobial properties. Compounds featuring this structure have been reported to exhibit activity against a range of bacterial and fungal pathogens . While specific studies on this compound are sparse, its structural similarities to known antimicrobial agents suggest potential efficacy.

Anti-inflammatory Properties

Compounds with similar frameworks have been implicated in anti-inflammatory pathways. For instance, dihydrobenzofurans have been reported to inhibit pro-inflammatory cytokines, suggesting that this compound may also modulate inflammatory responses .

Data Table: Comparison of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReferences
AnticancerDihydrobenzofuransInhibition of cell proliferation
AntimicrobialBenzodioxole derivativesActivity against bacteria and fungi
Anti-inflammatoryDihydrobenzofuransInhibition of cytokines

Case Studies and Research Findings

  • Dihydrobenzofurans as BET Inhibitors : A study explored the development of dihydrobenzofurans as potent inhibitors of the bromodomain and extraterminal (BET) family of proteins. These inhibitors displayed high selectivity and potency against specific targets related to cancer progression .
  • Synthesis and Biological Evaluation : Another investigation synthesized various derivatives of benzodioxole and evaluated their biological activities. Results indicated promising anti-inflammatory and antimicrobial effects across several tested compounds .

Q & A

Q. What are the key steps and optimal conditions for synthesizing this compound?

The synthesis typically involves a multi-step sequence:

Condensation : Formation of the benzylidene-benzofuran core via Knoevenagel condensation between a substituted benzofuran-3-one and benzodioxole-5-carbaldehyde under reflux in ethanol (70–80°C, 6–8 hours) .

Esterification : Coupling of the hydroxyl group at position 6 of the benzofuran with methyl 2-bromopropanoate using a base (e.g., K₂CO₃) in acetone (50°C, 12 hours) .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity. Yields range from 45–65% depending on substituent steric effects .

Q. Critical parameters :

  • Temperature : Excess heat (>80°C) degrades the benzylidene double bond.
  • Catalysts : Use of p-toluenesulfonic acid (PTSA) accelerates condensation but requires neutralization post-reaction .

Q. How is the stereochemistry (Z-configuration) confirmed?

The Z-configuration of the benzylidene double bond is verified via:

  • 1D/2D NMR : NOESY correlations between the benzodioxole methylene protons (δ 5.9–6.1 ppm) and the benzofuran C7-methyl group confirm spatial proximity .
  • X-ray crystallography : Single-crystal analysis reveals dihedral angles (<10°) between benzodioxole and benzofuran rings, consistent with Z-stereochemistry .

Q. What spectroscopic techniques are used for structural characterization?

  • NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy at δ 3.7 ppm, carbonyl at δ 170–175 ppm) .
  • Mass spectrometry (HRMS) : Molecular ion peaks [M+H]⁺ at m/z 414.1312 (calc. 414.1315) validate the formula C₂₂H₁₈O₇ .
  • IR spectroscopy : Stretching frequencies for ester carbonyl (1740 cm⁻¹) and conjugated ketone (1680 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How can contradictory biological activity data between analogs be resolved?

Contradictions arise from minor structural variations (e.g., methoxy vs. chloro substituents). Resolution strategies include:

  • Structure-Activity Relationship (SAR) studies : Compare IC₅₀ values of analogs against targets (e.g., COX-2 inhibition). For example:

    SubstituentCOX-2 IC₅₀ (µM)Reference
    7-Methyl12.3 ± 1.2
    7-Chloro8.5 ± 0.9
  • Molecular docking : Simulate binding modes to identify critical interactions (e.g., hydrogen bonding with benzodioxole oxygen) .

Q. What strategies optimize reaction scalability without compromising yield?

  • Flow chemistry : Continuous flow reactors reduce side reactions (e.g., dimerization) by maintaining precise temperature control .
  • Microwave-assisted synthesis : Reduces condensation time from 8 hours to 1 hour with comparable yields (60%) .
  • Green solvents : Replace acetone with cyclopentyl methyl ether (CPME) to improve environmental safety .

Q. How do solvent polarity and pH affect stability during biological assays?

  • Stability in DMSO : Degrades by 15% after 24 hours at 25°C due to ester hydrolysis. Use fresh solutions or stabilize with 0.1% TFA .

  • pH-dependent solubility :

    pHSolubility (mg/mL)
    7.40.8
    5.02.1
    Pre-formulate with cyclodextrins for pH 7.4 compatibility .

Q. What computational methods predict metabolic pathways for this compound?

  • In silico tools :
    • SwissADME : Predicts Phase I metabolism (oxidation at benzofuran C7-methyl) and glucuronidation .
    • MetaSite : Identifies CYP3A4 as the primary metabolizing enzyme (90% contribution) .
  • Validation : LC-MS/MS analysis of rat plasma confirms major metabolites (e.g., demethylated product) .

Q. How can conflicting crystallography and NMR data on conformation be reconciled?

  • Dynamic effects : NMR detects time-averaged conformations, while crystallography captures static structures. Use variable-temperature NMR to observe ring puckering in solution .
  • DFT calculations : Compare computed (B3LYP/6-31G*) and experimental dihedral angles to validate flexibility .

Q. What analytical methods quantify trace impurities in bulk samples?

  • HPLC-DAD : Detect <0.1% impurities (e.g., unreacted aldehyde) with a C18 column (acetonitrile/water, 1.0 mL/min) .
  • LC-QTOF-MS : Identify unknown impurities via exact mass matching (e.g., m/z 398.1158 for de-esterified byproduct) .

Q. How are reaction mechanisms for unexpected byproducts elucidated?

  • Isotope labeling : ¹⁸O-tracing in ester hydrolysis reveals nucleophilic attack at the carbonyl carbon .
  • Kinetic studies : Monitor byproduct formation rates under varying conditions (e.g., Arrhenius plots identify temperature-dependent pathways) .

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